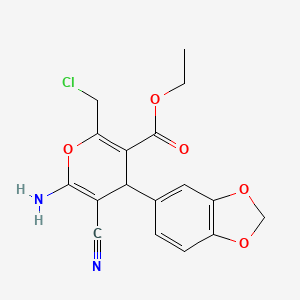
ethyl 6-amino-4-(1,3-benzodioxol-5-yl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-amino-4-(1,3-benzodioxol-5-yl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate is a complex organic compound that features a pyran ring fused with a benzodioxole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-4-(1,3-benzodioxol-5-yl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives and pyran intermediates. Common synthetic routes may involve:
Formation of the Pyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: Amino, cyano, and chloromethyl groups are introduced through substitution reactions.
Esterification: The carboxylate group is formed through esterification reactions using ethyl alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-amino-4-(1,3-benzodioxol-5-yl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the synthesis of materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of ethyl 6-amino-4-(1,3-benzodioxol-5-yl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Binding to Active Sites: Inhibiting or activating enzymes.
Receptor Modulation: Acting as agonists or antagonists at receptor sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 6-amino-4-(1,3-benzodioxol-5-yl)-2-(methyl)-5-cyano-4H-pyran-3-carboxylate: Similar structure but with a methyl group instead of a chloromethyl group.
Ethyl 6-amino-4-(1,3-benzodioxol-5-yl)-2-(chloromethyl)-5-cyano-4H-pyran-3-acetate: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness
The uniqueness of ethyl 6-amino-4-(1,3-benzodioxol-5-yl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C17H15ClN2O5 |
|---|---|
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
ethyl 6-amino-4-(1,3-benzodioxol-5-yl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C17H15ClN2O5/c1-2-22-17(21)15-13(6-18)25-16(20)10(7-19)14(15)9-3-4-11-12(5-9)24-8-23-11/h3-5,14H,2,6,8,20H2,1H3 |
InChI-Schlüssel |
IBBLUDFGBVMUCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC3=C(C=C2)OCO3)C#N)N)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


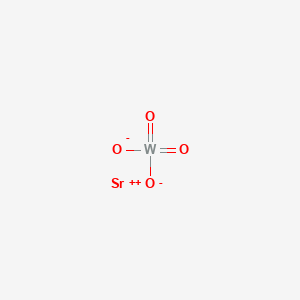
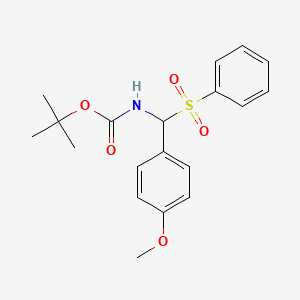
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (5-methyl-thiazol-2-yl)-amide](/img/structure/B12052925.png)
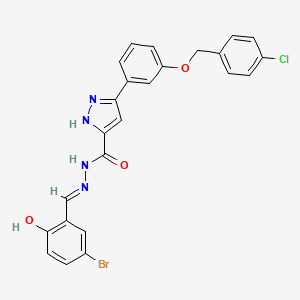

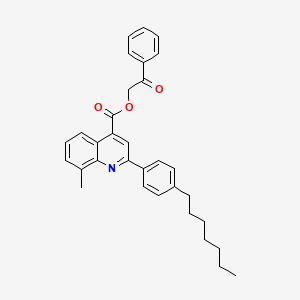


![N,N,2,6-tetradeuterio-4-[[3,5-dideuterio-4-(dideuterioamino)phenyl]methyl]aniline](/img/structure/B12052970.png)
![3-hydroxy-N-(4-methylphenyl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12052978.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12052983.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12052988.png)
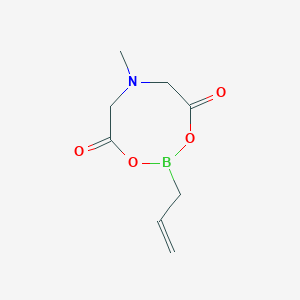
![N-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]aniline](/img/structure/B12053010.png)
